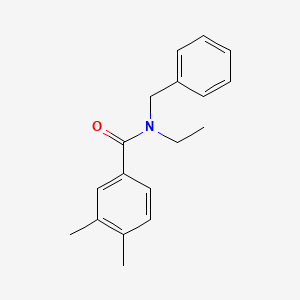
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. MNPA is a synthetic compound that is derived from the combination of 2-methoxy-5-nitroaniline and 4-methoxyphenylacetic acid. This compound has been studied for its potential use in various scientific applications, including as a tool for studying the mechanisms of certain biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide involves its ability to inhibit the activity of certain enzymes, specifically those involved in the metabolism of neurotransmitters such as dopamine and serotonin. N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide has been shown to bind to these enzymes, preventing them from breaking down these neurotransmitters. This leads to an increase in their concentration in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide are complex and depend on the specific processes and pathways that are being studied. However, some general effects of N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide include an increase in the concentration of neurotransmitters such as dopamine and serotonin, as well as changes in behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study their function in more detail. Additionally, N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound, which means that it can be produced in large quantities and with high purity. However, there are also some limitations to using N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide in lab experiments. For example, its effects on behavior and mood can be unpredictable and may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide. One possible direction is to study its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide could be used in combination with other compounds to study complex interactions between different biochemical and physiological processes. Finally, N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide could be used as a starting point for the development of new drugs that target specific enzymes or pathways involved in various diseases and disorders.
Synthesemethoden
The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide involves a multi-step process that begins with the reaction of 2-methoxy-5-nitroaniline with 4-methoxyphenylacetic acid in the presence of a catalyst. The resulting product is then purified using a series of filtration and chromatography techniques to obtain the final N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide compound. This synthesis method has been optimized over the years to increase the yield and purity of N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential use in various scientific research applications. One of the primary uses of N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide is as a tool for studying the mechanisms of certain biochemical and physiological processes. N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of certain enzymes involved in these processes, which allows researchers to study their function in more detail.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-7-3-12(4-8-14)5-10-17(20)18-15-11-13(19(21)22)6-9-16(15)24-2/h3-4,6-9,11H,5,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATJTIIZXZSZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)


![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)

![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)



![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)